MAGE-2 is part of a larger family of MAGE proteins, which are typically expressed in various tumors but not in normal tissues, with the exception of certain germline tissues. The specific peptide sequence (157-166) is recognized by T cells, which can initiate an immune response against cancer cells expressing this antigen.
MAGE-2 falls under the classification of tumor-associated antigens and is categorized within the broader context of cancer immunotherapy targets. It is associated with the MAGE gene family, which includes several other members that share similar structural and functional characteristics.
The synthesis of MAGE-2 (157-166) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support.
The molecular structure of MAGE-2 (157-166) consists of a linear chain of amino acids with specific side chains that contribute to its biochemical properties and interactions with immune cells. The sequence YLQLVFGIEV corresponds to specific binding motifs recognized by T cell receptors.
The molecular weight of MAGE-2 (157-166) is approximately 1,200 Daltons. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
MAGE-2 (157-166) does not undergo typical chemical reactions like small molecules but participates in biological interactions, primarily through binding to major histocompatibility complex class I molecules on antigen-presenting cells.
MAGE-2 (157-166) functions by eliciting an immune response against cancer cells that express this antigen. Upon presentation by major histocompatibility complex class I molecules, cytotoxic T lymphocytes recognize and attack the tumor cells.
Studies have shown that T cells specific to MAGE-2 can effectively kill tumor cells in vitro and may contribute to anti-tumor immunity in vivo when used in therapeutic vaccines.
MAGE-2 (157-166) appears as a white powder when lyophilized and is soluble in aqueous buffers at physiological pH. Its solubility and stability are critical for its application in immunological assays and therapies.
MAGE-2 (157-166) has several applications in cancer research and therapy:
The Melanoma Antigen Gene (MAGE) family represents a large group of highly conserved proteins that share a characteristic MAGE homology domain (MHD) spanning approximately 170-200 amino acids. These proteins exhibit deep evolutionary conservation across eukaryotes, with ancestral homologs identified in organisms as diverse as Drosophila and zebrafish. During mammalian evolution, the MAGE family underwent significant phylogenetic expansion, particularly through gene duplication events on the X chromosome, leading to the emergence of the type I MAGE subfamilies (MAGE-A, -B, -C). This expansion is thought to have contributed to the diversification of functions related to germ cell development and reproductive biology. While the ancestral type II MAGEs (MAGE-D, -E, -F, -G, -H, -L, Necdin) are expressed ubiquitously in somatic tissues and maintain conserved housekeeping functions, the type I MAGEs evolved under relaxed selective constraints, allowing for the acquisition of novel roles in gametogenesis. This evolutionary trajectory is critical for understanding their aberrant re-expression in cancer, where they recapitulate aspects of their germline functions, including promoting cell survival, proliferation, and genetic instability – hallmarks of malignancy. The MHD itself consists of tandem winged-helix motifs facilitating versatile protein-protein interactions, a structural feature conserved throughout evolution that underlies the functional adaptability of MAGE proteins [2] [3] [7].
The human MAGE family is fundamentally divided into two categories based on genomic organization, expression patterns, and evolutionary history:
Table 1: Classification and Characteristics of MAGE Protein Families
Classification | Subfamilies | Chromosomal Location | Normal Tissue Expression | Cancer Expression | Conservation |
---|---|---|---|---|---|
Type I (CTAs) | MAGE-A, -B, -C | Xq26-q28 (X chromosome) | Restricted: Testis, Ovary, Placenta | Broad: Melanoma, Lung, Breast, Bladder, Sarcoma | Lower (Rapid Evolution) |
Type II (Non-CTAs) | MAGE-D, -E, -F, -G, -H, -L, Necdin | Autosomes (Various locations) | Ubiquitous: Multiple somatic tissues | Variable; not cancer-restricted | Higher (Strong Purifying Selection) |
Type I MAGEs (Cancer-Testis Antigens - CTAs): These genes are clustered on the X chromosome (Xq26-q28) and encompass the MAGE-A, -B, and -C subfamilies. Their defining characteristic is highly restricted expression in normal adult tissues, confined primarily to immune-privileged sites – the testis (specifically male germ cells, particularly spermatogonia and spermatocytes), ovary, and placenta. Class I MHC molecules are typically absent from these germ cells, preventing immune recognition. Crucially, these genes are aberrantly re-expressed in a wide array of malignant tumors, including melanoma, carcinomas of the lung, breast, bladder, colon, prostate, and ovarian, as well as sarcomas like myxoid liposarcoma. This ectopic expression is largely driven by cancer-specific epigenetic alterations, primarily demethylation of promoter CpG islands that are heavily methylated in somatic tissues, and changes in histone modifications. Expression of specific MAGE-A genes (e.g., A3, A4, A6, A9, A12) is frequently associated with poor prognosis, higher tumor grade, metastasis, and resistance to therapy [2] [3] [5].
Type II MAGEs (Non-CTAs): These genes are dispersed across autosomes and exhibit ubiquitous expression in normal somatic tissues. They perform essential cellular functions. For example, MAGE-D1 (Necdin-like) is involved in neuronal development, while MAGE-L2/TRO plays roles in endosomal trafficking via regulation of the WASH complex. Although some type II MAGEs may show altered expression in cancers, they lack the strict cancer/germline restriction that defines type I MAGEs as CTAs and are not primary targets for immunotherapy based on immune privilege [2] [3].
The MAGE-A subfamily, located within the type I CTAs on chromosome Xq28, consists of 12 highly homologous genes (MAGE-A1 to MAGE-A12). They share >80% amino acid sequence identity within their MHD. MAGE-A2 is a prominent member frequently expressed in various malignancies. Its expression in tumors like prostate cancer has been linked to increased proliferation and decreased chemosensitivity. Within the full-length MAGE-A2 protein, the peptide fragment encompassing amino acids 157-166 (Tyr-Leu-Gln-Leu-Val-Phe-Gly-Ile-Glu-Val, YLQLVFGIEV) has been identified as a critical immunogenic epitope [1] [3] [4].
Table 2: Characteristics of MAGE-A2 (157-166) Epitope
Property | Detail | Significance/Implication |
---|---|---|
Amino Acid Sequence | YLQLVFGIEV ([Ile161] variant: YLQLIFGIEV) | Core sequence recognized by cytotoxic T lymphocytes (CTLs) |
Presenting MHC Molecule | HLA-A*02:01 | Most common HLA class I allele in many populations |
Source Protein | MAGE-A2 (Full length: ~319 aa) | Tumor-associated antigen aberrantly expressed in cancers |
Immunogenicity | Elicits specific CTL responses in vitro and in vivo | Capable of activating T cells that lyse MAGE-A2+/HLA-A*02:01+ tumor cells |
Heteroclitic Variant | [Ile161]-MAGE-A2 (157-166) (YLQLIFGIEV) | Binds HLA-A2.1 with lower affinity than wild-type; potential altered immune response |
Oncogenic Function (Source Protein) | • Binds MDM2, inhibiting MDM2-mediated ubiquitination of MDM4• Forms complex with TRIM28 (KAP1), enhancing E3 ligase activity potentially targeting substrates like p53 | Contributes to tumorigenesis by dysregulating p53 pathway and ubiquitination |
Epitope Presentation and Immunogenicity: The MAGE-A2 (157-166) peptide (YLQLVFGIEV) is generated within tumor cells through proteasomal degradation of the full-length MAGE-A2 protein. It is then transported into the endoplasmic reticulum, where it binds to HLA-A02:01 molecules – one of the most prevalent Human Leukocyte Antigen (HLA) class I alleles globally. This peptide-MHC complex is presented on the surface of tumor cells, making it visible to the immune system. Crucially, this epitope is immunogenic, meaning it can be recognized by cytotoxic T lymphocytes (CTLs). Studies have demonstrated that this peptide can be used to stimulate specific CTL responses in vitro from peripheral blood mononuclear cells (PBMCs) of healthy donors or patients. Furthermore, in transgenic mouse models expressing HLA-A02:01, the peptide elicits CTLs capable of lysing human tumor cells that express both MAGE-A2 and HLA-A*02:01. Biotinylated versions of this peptide (Biotin-YLQLVFGIEV) are utilized in research tools like ELISPOT assays to detect and analyze antigen-specific T-cell responses [1] [3] [4].
Heteroclitic Analogs: Research has explored modifications of the natural epitope to enhance immune responses. One such analog is [Ile161]-MAGE-A2 (157-166) (Sequence: Tyr-Leu-Gln-Leu-Ile-Phe-Gly-Ile-Glu-Val, YLQLIFGIEV). Interestingly, biochemical studies indicate that this analog binds to HLA-A2.1 with lower affinity compared to the unmodified wild-type counterpart. The immunological consequences of this altered binding affinity (potentially affecting peptide-MHC complex stability or conformation) are an area of research, sometimes explored in the context of inducing different T-cell receptor repertoires or potentially avoiding tolerance [1].
Oncogenic Context of MAGE-A2: The significance of targeting the MAGE-A2 (157-166) epitope extends beyond its immunogenicity due to the oncogenic role of the full-length MAGE-A2 protein within cancer cells. MAGE-A2, like other MAGE-A proteins (e.g., A3, A4, A6), functions as an oncogenic driver by acting as an adaptor for E3 RING ubiquitin ligases. Specifically:
Table 3: MAGE-A Family Members Mentioned and Key Characteristics
MAGE-A Member | Key Associations/Findings | Relevance to MAGE-A2 Context |
---|---|---|
MAGE-A2 | • Source of epitope (157-166)• Binds MDM2 (stabilizes MDM4)• Binds TRIM28/KAP1• Expressed in prostate cancer (promotes proliferation, reduces chemosensitivity) | Primary subject of epitope focus; shares functional mechanisms with other MAGE-As |
MAGE-A1 | First identified CTA (MZ2-E); induced by demethylation | Historical context; shared regulation |
MAGE-A3 | • Frequently co-expressed with A2• Complexes with TRIM28 (degrades AMPKα, p53?)• Associated with poor prognosis in NSCLC, breast cancer• Targeted in clinical trials | Major functional paralog; similar oncogenic mechanisms via TRIM28 |
MAGE-A4 | • Complexes with TRIM28 (degrades p53)• Regulated by BORIS, TWIST1• Role in DNA damage response | Major functional paralog; similar oncogenic mechanisms via TRIM28 |
MAGE-A6 | • Complexes with TRIM28 (degrades AMPKα, p53?)• Promotes transformation and anchorage-independent growth | Major functional paralog; similar oncogenic mechanisms via TRIM28 |
MAGE-A9 | Associated with poor prognosis/metastasis in NSCLC, HCC | Co-expression in tumors |
MAGE-A12 | Expressed in breast cancer | Co-expression in tumors |
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